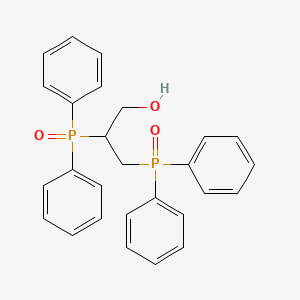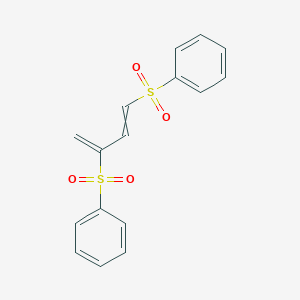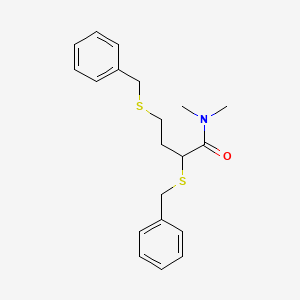
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is an organic compound characterized by the presence of two benzylsulfanyl groups attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide typically involves the reaction of benzyl mercaptan with a suitable butanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the benzyl mercaptan on the butanamide backbone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding the corresponding butanamide.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding butanamide without benzylsulfanyl groups.
Substitution: Various substituted butanamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(benzylsulfanyl)quinazoline: Similar in structure but with a quinazoline backbone.
2,4-Bis(benzylsulfanyl)phenol: Contains a phenol group instead of a butanamide backbone.
Uniqueness
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is unique due to its butanamide backbone combined with benzylsulfanyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121384-99-4 |
|---|---|
Formule moléculaire |
C20H25NOS2 |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
2,4-bis(benzylsulfanyl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C20H25NOS2/c1-21(2)20(22)19(24-16-18-11-7-4-8-12-18)13-14-23-15-17-9-5-3-6-10-17/h3-12,19H,13-16H2,1-2H3 |
Clé InChI |
OPXRJFIBOLBCBB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(CCSCC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)

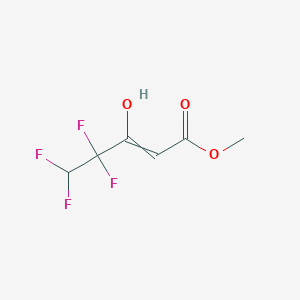
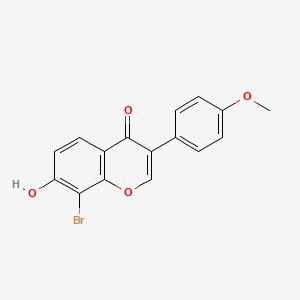
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)

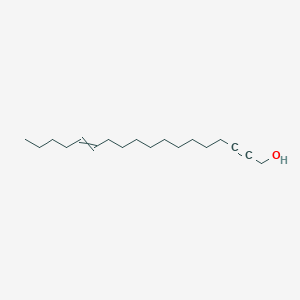
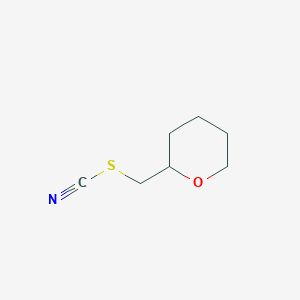
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
